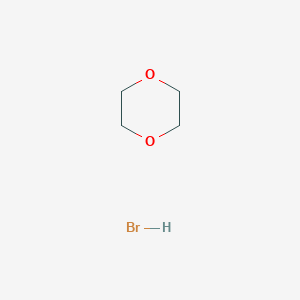

1,4-Dioxane;hydrobromide

Description

Historical Context of 1,4-Dioxane (B91453) in Chemical Research

1,4-Dioxane, a heterocyclic organic compound classified as a cyclic ether, was first synthesized in 1863. slenvironment.comitrcweb.orgitrcweb.org Its journey from a laboratory curiosity to an industrial chemical began with limited production in 1929, followed by commercial-scale manufacturing starting in 1951. itrcweb.orgitrcweb.orgwikipedia.org The compound is a colorless liquid with a faint, sweet odor similar to diethyl ether. wikipedia.org

The primary historical application of 1,4-dioxane, accounting for an estimated 90% of its production by the mid-1980s, was as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (B11378) (TCA). slenvironment.comitrcweb.orgitrcweb.orgcanada.ca It was added to prevent the decomposition of TCA, particularly during storage and transport in aluminum containers. wikipedia.org Production of 1,4-dioxane peaked in the 1980s but saw a significant decline after 1,1,1-TCA was identified as an ozone-depleting substance and subsequently phased out under the 1987 Montreal Protocol. itrcweb.orgitrcweb.org

Beyond its role as a stabilizer, 1,4-dioxane has been widely utilized as a versatile aprotic solvent due to its chemical properties. wikipedia.orgchemicalbook.com It is miscible with water and can dissolve a variety of substances, including cellulose (B213188) esters, resins, oils, and waxes. wikipedia.orgchemicalbook.com This has led to its use in manufacturing processes for inks, adhesives, pharmaceuticals, and polyethylene (B3416737) terephthalate (B1205515) (PET) plastics. itrcweb.orgcanada.cachemicalbook.com Its higher boiling point (101 °C) compared to other ethers like tetrahydrofuran (B95107) (THF) (66 °C) makes it a suitable substitute in certain chemical processes. wikipedia.org The molecule is conformationally flexible, existing in both chair and boat conformations. wikipedia.orgresearchgate.net

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.1051 g/mol |

| Appearance | Colorless liquid |

| Odor | Faint, ethereal |

| Boiling Point | 101 °C |

| Solubility in water | Miscible |

| CAS Number | 123-91-1 |

Table 1: Physicochemical Properties of 1,4-Dioxane. wikipedia.orgnist.govnih.gov

Significance of Hydrobromide Chemistry in Synthetic Transformations

Hydrobromide chemistry, centered around hydrogen bromide (HBr), is fundamental to a wide range of transformations in organic synthesis. byjus.comwikipedia.org Hydrogen bromide is a strong acid that serves as a primary reagent for the production of organobromine compounds. wikipedia.orgsolechem.eu One of its most significant applications is in the electrophilic addition to alkenes, a reaction that proceeds through a bromonium ion intermediate to form alkyl bromides. wikipedia.orgfiveable.me These resulting alkyl bromides are valuable intermediates, often used as alkylating agents in subsequent synthetic steps. wikipedia.org

The utility of HBr extends to reactions with other functional groups. It readily reacts with alcohols to produce alkyl bromides, adds to alkynes to yield bromoalkenes, and facilitates the ring-opening of epoxides to form bromohydrins. byjus.comwikipedia.org Due to its acidic nature, HBr also functions as a catalyst in various industrial processes, including the production of certain plastics. byjus.comsolechem.eu

To overcome the challenges of handling gaseous HBr, which is corrosive and typically supplied in high-pressure cylinders, chemists have developed alternative reagents. byjus.com Solutions of HBr in acetic acid or the solid reagent pyridinium (B92312) hydrobromide perbromide are common examples, offering more convenient and sometimes more selective ways to perform brominations. researchgate.netumich.edu These reagents are crucial in the synthesis of complex molecules, including pharmaceuticals, dyes, and agrochemicals. solechem.euresearchgate.net

Rationale for Investigating 1,4-Dioxane;hydrobromide and Related Systems in Contemporary Chemical Science

The investigation into the this compound system stems from the desire to create safer, more practical, and effective reagents for synthetic chemistry. researchgate.net The primary rationale is to develop a stable, liquid alternative to hazardous HBr gas that avoids the use of protic solvents like water or acetic acid. researchgate.netresearcher.life Protic solvents can interfere with certain reactions or be incompatible with sensitive substrates.

Research has led to the preparation of a novel solution of hydrogen bromide in 1,4-dioxane. researchgate.net This solution has been studied for its efficacy in key synthetic transformations, namely the bromination of alcohols and the hydrobromination of alkenes. researchgate.net Studies revealed that the brominating power of the HBr/1,4-dioxane solution is comparable or even superior to that of traditional reagents like aqueous hydrobromic acid or HBr in acetic acid. researchgate.net

A significant advantage of this system is its stability. The solution of HBr in 1,4-dioxane is robust, showing no decomposition of the dioxane solvent and retaining 97% of its initial concentration after being stored at -25 °C for 30 days. researchgate.net This stability and efficacy make it a valuable tool for organic chemists, providing a controlled and efficient source of HBr for reactions where the absence of protic species is critical. The development of such systems represents an ongoing effort in chemical science to refine existing methodologies, enhancing both safety and synthetic utility.

| Reagent | Form | Solvent | Key Application |

| Hydrogen Bromide | Gas | None | Industrial synthesis, electrophilic additions byjus.comwikipedia.org |

| Hydrobromic Acid | Liquid | Water | General brominating agent byjus.com |

| HBr in Acetic Acid | Liquid | Acetic Acid | Deprotection, bromination umich.eduresearchgate.net |

| This compound | Liquid | 1,4-Dioxane | Bromination/hydrobromination in aprotic media researchgate.net |

Table 2: Comparison of Common HBr Reagents.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9BrO2 |

|---|---|

Molecular Weight |

169.02 g/mol |

IUPAC Name |

1,4-dioxane;hydrobromide |

InChI |

InChI=1S/C4H8O2.BrH/c1-2-6-4-3-5-1;/h1-4H2;1H |

InChI Key |

ADQPGESMWOPPLL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCO1.Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxane Hydrobromide Systems and Analogues

Preparation of Hydrogen Bromide Solutions in 1,4-Dioxane (B91453) as Non-Protic Reagents

Solutions of hydrogen bromide in 1,4-dioxane have been developed as practical, non-protic alternatives to gaseous HBr or HBr in protic solvents like acetic acid. epa.govresearchgate.netresearcher.life These solutions offer comparable or superior reactivity in reactions such as the bromination of alcohols and the hydrobromination of alkenes. epa.govresearchgate.net

Solvent Selection Rationale in HBr Solubilization

1,4-Dioxane is an effective solvent for hydrogen bromide due to its nature as a cyclic diether. The two oxygen atoms in the dioxane molecule possess lone pairs of electrons, allowing them to act as Lewis bases and solvate the acidic proton of HBr. This interaction facilitates the dissolution of HBr gas in the non-protic medium, creating a liquid reagent that is easier to handle than gaseous HBr. The resulting solution provides a non-protic environment for reactions where protic solvents would be detrimental, such as by interfering with sensitive functional groups or reaction intermediates.

Stability and Reactivity Profiles of HBr/1,4-Dioxane Solutions

The stability of HBr/1,4-dioxane solutions has been a subject of investigation, with varying results depending on the conditions. One study highlights the robustness of the solution, reporting that it retains 97% of its initial concentration after being stored at 25°C for 30 days, with no decomposition of the 1,4-dioxane solvent observed. epa.gov This stability makes it a reliable reagent for various synthetic transformations. epa.govresearchgate.net

However, other research indicates that 1,4-dioxane can react slowly with anhydrous hydrogen bromide at room temperature over extended periods. cdnsciencepub.com This reaction leads to the formation of 2,2'-dibromodiethyl ether as a primary product. The reaction is believed to proceed through an intermediate oxonium salt. cdnsciencepub.com A study tracking an approximately 0.821 N solution of HBr in dioxane at 25°C observed a decrease in normality to 0.301 over 30 days, demonstrating a steady consumption of HBr over time. cdnsciencepub.com

Table 1: Stability of HBr in 1,4-Dioxane Solution

| Initial Normality (N) | Time (days) | Final Normality (N) | Concentration Retained (%) | Reference |

| Not specified | 30 | Not specified | 97% | epa.gov |

| 0.821 | 30 | 0.301 | 36.6% | cdnsciencepub.com |

Synthesis of 1,4-Dioxane Adducts with Bromine and Metal Bromides

1,4-Dioxane readily forms adducts with molecular bromine and various metal bromide salts through coordination and halogen bonding.

Formation of Halogen-Bonded Complexes with Molecular Bromine

1,4-Dioxane reacts with molecular bromine to form a well-defined, solid complex, often referred to as dioxane dibromide. prepchem.comnih.gov This complex is an example of a halogen-bonded adduct. The crystal structure reveals an endless chain of alternating 1,4-dioxane and bromine molecules. researchgate.net

The synthesis of this complex can be achieved by adding bromine to 1,4-dioxane, often with cooling. prepchem.com The resulting orange precipitate can be isolated by filtration. One method involves adding 990 g of bromine to 500 g of dioxane; the hot solution is then poured into ice water to precipitate the product, yielding 94% of the 1,4-dioxane-bromine adduct. prepchem.com This solid adduct is moderately soluble in solvents like chloroform and carbon tetrachloride. prepchem.com

Table 2: Properties of 1,4-Dioxane-Bromine Adduct

| Property | Value |

| Appearance | Orange precipitate/solid |

| Melting Point | 60-61°C |

| Molecular Formula | C₄H₈Br₂O₂ |

| Yield | Up to 94% |

Coordination Chemistry of 1,4-Dioxane with Metal Bromide Salts

1,4-Dioxane acts as a bidentate or bridging ligand in its coordination with various metal halides, including metal bromides. acs.org The oxygen atoms of dioxane donate electron density to the metal center, forming stable coordination complexes. For instance, magnesium bromide forms an extremely sparingly soluble coordination polymer with 1,4-dioxane, identified as [MgBr₂(dx)₂]. d-nb.info In this structure, the magnesium centers are in an octahedral environment with trans-arranged bromide ions, bridged by dioxane molecules to form a layer structure. d-nb.info The formation of such insoluble adducts is a key principle exploited in organometallic synthesis. d-nb.inforesearchgate.net

The coordination of 1,4-dioxane with magnesium bromide is particularly important in the chemistry of Grignard reagents (RMgBr). Grignard reagents in ethereal solutions exist in a complex equilibrium, known as the Schlenk equilibrium:

2 RMgBr ⇌ R₂Mg + MgBr₂

The addition of 1,4-dioxane to a Grignard solution selectively precipitates the magnesium bromide as the insoluble [MgBr₂(dioxane)₂] coordination polymer. d-nb.infowikipedia.org This precipitation effectively removes MgBr₂ from the solution, driving the Schlenk equilibrium to the right and yielding a solution of the diorganomagnesium compound (R₂Mg). wikipedia.orgacs.orgcolab.wsepa.gov This "dioxane precipitation method" is a standard technique for preparing solutions of pure diorganomagnesium compounds from their corresponding Grignard reagents. acs.orgcolab.ws

Formation of Coordination Polymers with 1,4-Dioxane Bridging Metal Centers

1,4-Dioxane is a versatile bridging ligand in the formation of coordination polymers, capable of linking metal centers to create extended one-, two-, or three-dimensional structures. Its two oxygen atoms can coordinate to metal ions, facilitating the assembly of complex networks.

Research has demonstrated the formation of coordination polymers with various metal centers bridged by 1,4-dioxane molecules. For instance, the reaction of Mg²⁺ with 4-hydroxybenzoic acid results in a 2D square grid network where the alignment of parallel sheets creates channels. These channels are filled with 1,4-dioxane molecules that hydrogen bond to coordinated water molecules. Similarly, a complex 3D network is formed when Cu²⁺ is combined with 4-hydroxybenzoic acid under basic conditions, where the crystal structure reveals bridging 1,4-dioxane molecules.

The structural diversity of these polymers can be influenced by the metal center and the stoichiometry of the dioxane ligand. Examples include coordination polymers of magnesium with penta- and hexacoordinate metal centers, symbolized by [(Me₃Si-C≡C)₂Mg(dx)₁.₅]∞ and [MgR₂(dx)₂]∞ respectively, where 'dx' represents the bridging 1,4-dioxane ligand. In another example, cadmium(II) iodide reacts with 1,4-dioxane to form [CdI₂(C₄H₈O₂)]n, a polymer where doubly iodo-bridged layers are further linked by 1,4-dioxane ligands acting as bridging species through their oxygen atoms.

Examples of Coordination Polymers with Bridging 1,4-Dioxane

| Metal Center | Polymer Formula | Structural Features |

|---|---|---|

| Mg²⁺ | Mg(Hhba)₂(H₂O)₂ · (1,4-dioxane) | 2D square grid network with channels filled with 1,4-dioxane. |

| Cu²⁺ | Cu₃(hba)₂(OH)₂(1,4-dioxane)₁.₅ · 0.5(1,4-dioxane) | Complex 3D network with bridging 1,4-dioxane molecules. |

| Mg | [(Me₃Si-C≡C)₂Mg(dx)₁.₅]∞ | Coordination polymer with pentacoordinate magnesium centers bridged by 1,4-dioxane. |

| Cd(II) | [CdI₂(C₄H₈O₂)]n | 2D architecture built by iodo- and dioxane-bridging molecules. |

Derivatization of 1,4-Dioxane with Bromine-Containing Functionalities

Direct bromination involving the substitution of a hydrogen atom on the 1,4-dioxane ring is not a commonly reported transformation. Instead, the interaction of 1,4-dioxane with molecular bromine leads to the formation of a well-defined, solid charge-transfer complex known as 1,4-dioxane-bromine or dioxane dibromide (C₄H₈O₂·Br₂). beilstein-journals.org This complex is a stable, orange solid and serves as a convenient and safer alternative to handling liquid bromine for various chemical reactions. beilstein-journals.org

The synthesis of this complex is straightforward. One common method involves the rapid addition of bromine to cooled 1,4-dioxane. prepchem.com The resulting hot solution is then poured into ice-water, causing the orange solid complex to precipitate. prepchem.com This product can be filtered and dried, yielding the 1,4-dioxane-bromine complex. prepchem.com An alternative preparation involves adding dry bromine to 1,4-dioxane that has been distilled over sodium. prepchem.com The warm solution is poured into cold light petroleum to precipitate the yellow complex. prepchem.com The Br-Br bond length in the complex is slightly elongated (0.231 nm) compared to molecular bromine (0.228 nm), indicating polarization of the bromine molecule. beilstein-journals.org

Synthesis of 1,4-Dioxane-Bromine Complex

| Reactants | Procedure | Yield | Melting Point | Reference |

|---|---|---|---|---|

| 1,4-Dioxane, Bromine | Bromine added to cooled dioxane, then poured into ice-water to precipitate the product. | 94% | 60 °C | prepchem.com |

| Dry 1,4-Dioxane, Dry Bromine | Bromine added to dry dioxane, then poured into cold light petroleum to precipitate the product. | Not specified | 60-61 °C | prepchem.com |

| Ice-cold 1,4-Dioxane, Bromine | Bromine added dropwise to ice-cold dioxane under stirring. | 65% | Not specified | beilstein-journals.org |

While direct substitution on the dioxane ring is uncommon, brominated analogues of 1,4-dioxane can be synthesized through cyclization reactions using brominated precursors. These methods build the dioxane ring with the bromine atom already incorporated.

One key strategy involves the Williamson ether synthesis, where a brominated diol or a related intermediate undergoes intramolecular cyclization. For instance, the synthesis of a 1,4-dioxane hemiacetal involves the intramolecular cyclization of a 2-(2-bromo-1-ethoxyethoxy)ethanol intermediate. thieme-connect.de This bromo-hydrin is treated with potassium hydroxide in refluxing methanol to form the dioxane ring. thieme-connect.de

Another approach involves the reaction of a catechol derivative with a brominated aliphatic chain. For example, methyl 2,3-dihydroxybenzoate can be alkylated with 1,2-dibromoethane in the presence of potassium carbonate to afford the cyclized product, methyl 2,3-dihydrobenzo[b] prepchem.commdpi.comdioxine-5-carboxylate. nih.gov This method effectively constructs a benzodioxane ring system, which is an important analogue of 1,4-dioxane. nih.gov

The synthesis of specific isomers, such as trans-2,3-dibromo-1,4-dioxan, has also been reported, indicating that stereochemistry can be controlled in these synthetic routes. Furthermore, brominated intermediates are crucial for the synthesis of the parent 1,4-dioxane ring itself. A known method involves the reaction of ethylene glycol with 1,2-dibromoethane to form 2-chloro-2'-hydroxydiethyl ether, which then undergoes ring closure. nih.gov

Synthesis of Brominated 1,4-Dioxane Analogues

| Target Compound/Intermediate | Key Precursors | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| Methyl 2,3-dihydrobenzo[b] prepchem.commdpi.comdioxine-5-carboxylate | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane | K₂CO₃, DMF, reflux | Cyclization/Alkylation nih.gov |

| 1,4-Dioxane hemiacetal | 2-(2-Bromo-1-ethoxyethoxy)ethanol | KOH, MeOH, reflux | Intramolecular Williamson Etherification thieme-connect.de |

| 1,4-Dioxane | Ethylene glycol, 1,2-Dibromoethane | Formation of an intermediate followed by ring closure with NaOH. | Intermediate formation and cyclization nih.gov |

Reaction Mechanisms and Catalytic Applications Involving 1,4 Dioxane and Bromide Species

Mechanistic Investigations of Hydrobromination Reactions Utilizing 1,4-Dioxane (B91453) as a Solvent

The addition of hydrogen bromide (HBr) to alkenes is a fundamental reaction in organic synthesis. The regiochemical outcome is dictated by the reaction mechanism, which can proceed through either an electrophilic addition or a radical chain pathway. While 1,4-dioxane can serve as a solvent for either process, the radical pathway is particularly relevant in the context of radical-focused applications.

The hydrobromination of alkenes can yield two different constitutional isomers, a phenomenon governed by the reaction conditions. In the absence of radical initiators, the reaction typically follows an electrophilic addition mechanism (Markovnikov's rule), where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon, proceeding through the most stable carbocation intermediate.

However, in the presence of peroxides (ROOR), heat, or UV light, the reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com This pathway results in the anti-Markovnikov addition product, where the bromine atom adds to the less substituted carbon of the double bond. masterorganicchemistry.comchemistryconnected.com This reversal of regioselectivity is a key feature of the radical process. libretexts.org

The radical mechanism consists of three main stages:

Initiation: The process begins with the homolytic cleavage of a weak bond in an initiator, such as a peroxide, to form two alkoxy radicals. This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.comuky.edu

Propagation: The bromine radical adds to the alkene double bond. This addition occurs at the less substituted carbon, which results in the formation of a more stable (e.g., secondary or tertiary) carbon radical on the more substituted carbon. libretexts.orgmnstate.edu This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final alkyl bromide product and regenerating a bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The chain reaction is concluded when any two radical species combine. uky.edu

This radical reaction is specific to HBr; the bond energies of HCl and HI are not suitable for sustaining the radical chain process. libretexts.org 1,4-Dioxane serves as a polar aprotic solvent in which this transformation can be carried out.

| Alkene Substrate | Reaction Conditions | Major Product (Anti-Markovnikov) |

|---|---|---|

| Propene | HBr, ROOR | 1-Bromopropane |

| 1-Butene | HBr, ROOR | 1-Bromobutane |

| 2-Methylpropene | HBr, ROOR | 1-Bromo-2-methylpropane |

| Styrene | HBr, ROOR | (2-Bromoethyl)benzene |

Radical Hydrodehalogenation Processes with 1,4-Dioxane and Bromide Precursors

A practical and efficient method for the radical chain reduction of various aryl bromides and chlorides has been developed utilizing sodium hydride (NaH) and 1,4-dioxane. researchgate.netcardiff.ac.uknih.gov This thermal process, often initiated by a compound like 1,10-phenanthroline, provides a robust way to replace a halogen atom with a hydrogen atom. d-nb.info

These hydrodehalogenation reactions proceed through a radical chain mechanism involving electron catalysis. researchgate.netcardiff.ac.uk The mechanism is supported by both experimental results, including cyclization reactions that are characteristic of radical intermediates, and by Density Functional Theory (DFT) calculations. researchgate.netd-nb.info

The proposed catalytic cycle involves the following key steps:

Hydrogen Atom Transfer: An aryl radical (Ar•), formed during the propagation cycle, abstracts a hydrogen atom from 1,4-dioxane. This generates the final arene product (Ar-H) and a dioxane radical. d-nb.info

Deprotonation: The resulting protonated dioxane radical is deprotonated by sodium hydride (NaH). d-nb.info

Single Electron Transfer (SET): The deprotonated species then transfers an electron to an aryl bromide molecule (Ar-Br), generating an aryl bromide radical anion (Ar-Br•−). d-nb.info

Fragmentation: This radical anion is unstable and fragments, cleaving the carbon-bromine bond to release a bromide anion (Br−) and regenerate the aryl radical (Ar•), which continues the propagation cycle. researchgate.net

DFT calculations indicate that the electron transfer step from the deprotonated dioxane species to the aryl halide is significantly exothermic, driving the reaction forward. d-nb.info

In this hydrodehalogenation process, 1,4-dioxane is not merely an inert solvent but plays a crucial and active role as a reagent. researchgate.net Its primary function in the mechanism is to act as a potent hydrogen atom donor, specifically to the aryl radical intermediate. d-nb.info This hydrogen atom transfer is the key step that forms the final hydrodehalogenated product and propagates the radical chain by generating a new radical species derived from dioxane. d-nb.info

The reaction of atomic bromine with 1,4-dioxane has been studied and is understood to proceed through a multi-step addition-elimination mechanism, highlighting the susceptibility of dioxane to radical attack. nih.gov Similarly, computational studies on the degradation of 1,4-dioxane by hydroxyl radicals show that the process involves hydrogen abstraction from the dioxane ring. nih.govresearchgate.net This inherent reactivity allows 1,4-dioxane to effectively participate in the radical chain by donating one of its hydrogen atoms.

| Aryl Bromide Substrate | Product | Yield (%) researchgate.net |

|---|---|---|

| 4-Bromobiphenyl | Biphenyl | 95 |

| 1-Bromonaphthalene | Naphthalene | 96 |

| 4-Bromoanisole | Anisole | 93 |

| Methyl 4-bromobenzoate | Methyl benzoate | 94 |

| 2-Bromopyridine | Pyridine | 76 |

1,4-Dioxane as a Solvent in Bromine-Mediated Organic Transformations

1,4-Dioxane is a versatile and widely used solvent in organic synthesis due to its miscibility with water, relatively high boiling point (101 °C), and ability to solvate a range of organic and inorganic compounds. rochester.edu It is frequently employed as a solvent in transformations involving organometallic reagents and catalysts, including those mediated by bromine-containing compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 1,4-dioxane is a common solvent of choice for these transformations. fiveable.me These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

In many instances, aryl bromides are used as the electrophilic coupling partner due to their optimal balance of reactivity and stability. 1,4-dioxane is particularly effective in these systems, facilitating reactions such as the Suzuki-Miyaura coupling of aryltriethoxysilanes with aryl bromides in the presence of an aqueous base. nii.ac.jp It is also used in palladium-catalyzed cyanation reactions, which convert aryl bromides to valuable aryl nitriles. nih.gov The use of specific palladium precatalysts can be crucial for achieving high efficiency, as common sources like Pd(OAc)₂ can be poisoned by reactants or intermediates in the catalytic cycle. nih.gov

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling nii.ac.jp | 4-Bromoacetophenone | Phenyltriethoxysilane | PdCl₂(MeCN)₂ / aq. NaOH | 4-Acetylbiphenyl | 95 |

| Suzuki-Miyaura Coupling nii.ac.jp | 4-Bromotoluene | Phenyltriethoxysilane | PdCl₂(MeCN)₂ / aq. NaOH | 4-Methylbiphenyl | 94 |

| Buchwald-Hartwig Amination acs.org | Aryl Bromide (e.g., 317) | 2-Aminopyrimidine (318) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Aryl-2-aminopyrimidine | N/A |

| Cyanation nih.gov | 4-Bromobenzonitrile | K₄[Fe(CN)₆] | Palladacycle Precatalyst / KOAc | 1,4-Dicyanobenzene | 97 |

| Cyanation nih.gov | 3-Bromopyridine | K₄[Fe(CN)₆] | Palladacycle Precatalyst / KOAc | 3-Cyanopyridine | 85 |

Influence on Nucleophilic Substitution Reactions (SN2, SNAr)

The interaction between 1,4-dioxane and bromide species, particularly in the form of dioxane dibromide, significantly influences nucleophilic substitution reactions. Dioxane dibromide is a solid, stable complex of 1,4-dioxane and molecular bromine, which serves as an efficient and convenient source of electrophilic bromine for various chemical transformations. nih.govbeilstein-journals.org

In this complex, the bromine-bromine bond is slightly elongated (0.231 nm) compared to a free bromine molecule (0.228 nm). beilstein-journals.org This elongation suggests a polarization of the Br-Br bond, which enhances its electrophilicity. nih.govbeilstein-journals.org The interaction involves a charge-transfer from the lone pair of non-bonding occupied orbitals of a bromine atom to the unoccupied orbitals of the dioxane unit. nih.govbeilstein-journals.org Consequently, the attacking electrophile derived from this complex is considered to be a slightly polarized neutral bromine molecule. nih.gov This enhanced electrophilicity facilitates reactions, including those that can be precursors to nucleophilic substitution steps. For instance, the bromination of coumarins using dioxane dibromide proceeds efficiently under solvent-free conditions, showcasing its utility as a brominating agent. nih.gov

In the context of bimolecular nucleophilic substitution (SN2) reactions, the mechanism involves a single, concerted step where a nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). chemicalnote.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comyoutube.com While 1,4-dioxane is more commonly known as a solvent, its complex with bromine provides the electrophilic bromine that can be subsequently displaced by a nucleophile.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of bromide on an aromatic ring, particularly when activated by electron-withdrawing groups, allows for substitution by nucleophiles. Gas-phase studies on halonitrobenzenes with carbanions have shown that SNAr reactions can occur with the loss of a bromide anion. researchgate.net In some systems involving polyfluorobromobenzenes, SN2-type reactions can occur directly at the bromine atom, competing with the expected SNAr pathway. researchgate.net The role of 1,4-dioxane in these systems is primarily as a solvent, which can influence reaction rates and pathways. Furthermore, a method for the radical chain reduction of various aryl bromides utilizes sodium hydride in 1,4-dioxane, demonstrating the solvent's participation in reactions involving bromide-containing aromatic compounds. researchgate.net

Theoretical Insights into Reactive Intermediates and Transition States

Computational chemistry provides significant insights into the energetics and mechanisms of reactions involving 1,4-dioxane. Theoretical studies, including density functional theory (DFT) and ab initio methods, have been employed to characterize transition states and reactive intermediates that are often difficult to observe experimentally. acs.orgnih.govresearchgate.net

The reaction between atomic bromine and 1,4-dioxane has been rationalized using transition state theory combined with quantum chemical calculations. nih.gov Geometries and frequencies of molecules involved were obtained using methods such as Møller-Plesset perturbation theory (MP2), while single-point energies were determined at a high level of theory (CCSD(T)/CBS). nih.gov These calculations revealed that the reaction is not a simple hydrogen abstraction but proceeds through a more complex, multi-step addition-elimination mechanism involving several intermediates. nih.gov A key finding from this theoretical analysis is that the rate-determining step is a conformational change (chair-to-boat) of the bromine-dioxane adduct. nih.gov This mechanism is notably different from the typical hydrogen abstraction pathways observed for reactions of atomic bromine with other ethers. nih.gov

| Parameter | Experimental Value (k¹(exp)(T)) | Calculated Value (k¹(calc)(T)) |

|---|---|---|

| Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | (1.4 ± 1.0) x 10⁻¹¹exp[(-23.0 ± 1.8) kJ mol⁻¹/(RT)] | 5.6 x 10⁻¹¹exp[-26.6 kJ mol⁻¹/(RT)] |

Data sourced from kinetic studies of the 1,4-dioxane + Br reaction. nih.gov

Formation and Reactivity of Tetrahydropyranyl Radicals

Theoretical studies on the formation of tetrahydropyranyl (THP) radicals, often through hydrogen abstraction from tetrahydropyran (B127337) by atomic bromine, provide a valuable comparison to the analogous 1,4-dioxane system. montclair.edumontclair.edu Computational analyses using density functional theory (B3LYP/aug-cc-pVTZ) have been used to construct reaction profiles for the reaction between THP and bromine. montclair.edu

The formation of the tetrahydropyranyl radical proceeds via transition states that have been computationally verified. montclair.edu A comparison of the activation energies for the reaction of atomic bromine with THP versus 1,4-dioxane reveals that the THP reaction is more energetically favorable. montclair.edu This is consistent with experimental data showing that the rate constant for the THP + Br reaction is one to two orders of magnitude greater than that for the 1,4-dioxane + Br reaction. montclair.edumontclair.edu

| Reactant | Pathway | ΔG‡ (kcal/mol) |

|---|---|---|

| 1,4-Dioxane | Pathway 1 | 10.88 |

| Pathway 2 | 11.26 | |

| Tetrahydropyran (THP) | Pathway 1 ("Dioxane-like") | 9.01 |

| Pathway 2 ("Dioxane-like") | 9.64 |

Data from computational analyses comparing the reactions of 1,4-dioxane and THP with atomic bromine. montclair.edu

An extended search of the potential energy surface for the THP + Br reaction identified a third, more energetically favorable pathway that had not been previously studied for 1,4-dioxane. montclair.edumontclair.edu This highlights how theoretical insights can uncover novel reaction mechanisms. The formation of these radicals is particularly relevant in atmospheric chemistry, where atomic bromine can be present in high concentrations. montclair.edu

Degradation Mechanisms of 1,4-Dioxane Involving Radical Species (e.g., Hydroxyl Radicals)

The degradation of 1,4-dioxane, a persistent environmental contaminant, is often achieved through advanced oxidation processes (AOPs) that generate highly reactive radical species, most notably the hydroxyl radical (•OH). deswater.com The mechanism of this degradation has been the subject of detailed investigation. dss.go.thacs.orgacs.org

The initial step in the degradation pathway is the abstraction of a hydrogen atom from the 1,4-dioxane molecule by a hydroxyl radical. acs.org This attack leads to the formation of a 1,4-dioxanyl radical. acs.org Computational studies have investigated this hydrogen abstraction, revealing a preference for abstraction from the axial position under certain solvation conditions. nih.govresearchgate.net

Following its formation, the 1,4-dioxanyl radical undergoes a series of reactions, including ring cleavage, leading to a cascade of intermediate products. dss.go.thacs.org The degradation is an oxygen-demanding process. dss.go.th Key identified intermediates include:

Aldehydes (formaldehyde, acetaldehyde, glyoxal) acs.org

Organic acids (formic acid, glycolic acid, oxalic acid) deswater.comdss.go.thacs.org

Esters (mono- and diformate esters of 1,2-ethanediol) dss.go.thacs.org

For example, the degradation of 1,2-ethanediol (B42446) diformate, an intermediate, is initiated by •OH radical attack and produces formic acid, glyoxal (B1671930), and glycolic acid. dss.go.th Some of these intermediates, like formic acid, are also highly reactive towards hydroxyl radicals and can become effective scavengers of •OH as the reaction progresses. dss.go.thacs.org Other intermediates, such as glyoxal and the hydrogen oxalate (B1200264) ion, have lower reaction rate constants with •OH radicals, which can explain their accumulation profiles over time. dss.go.thacs.org Ultimately, these intermediates are further oxidized, leading to the complete mineralization of 1,4-dioxane into carbon dioxide and water. deswater.comacs.org Fenton-like reactions using zero-valent iron and UV light also rely on the generation of •OH radicals for the degradation of 1,4-dioxane. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 1,4-Dioxane (B91453) Adducts and Complexes

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For 1,4-dioxane, this technique has been crucial in characterizing the structure of its adducts with halogens and its coordination complexes with metals.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The oxygen atoms in 1,4-dioxane serve as effective Lewis bases, making it a classic component in the study of these bonds.

Pioneering work in this area includes the crystallographic analysis of the 1:1 adduct of 1,4-dioxane and bromine. researchgate.net X-ray diffraction studies revealed that the molecules form infinite chains where 1,4-dioxane and bromine alternate. researchgate.net The geometry of this interaction is highly directional, with the oxygen atom of dioxane donating its lone pair electrons to the region of positive electrostatic potential on the bromine atom (the σ-hole). This results in a nearly linear O···Br-Br arrangement. The distance between the dioxane oxygen and the proximal bromine atom is significantly shorter than the sum of their van der Waals radii, providing clear evidence of a strong halogen bond. researchgate.net Similar interactions have been studied with other halogen donors, such as diiodotetrafluorobenzene, which forms both discrete trimolecular aggregates and supramolecular chains with ether acceptors. nih.gov

Key Geometric Parameters of 1,4-Dioxane Halogen-Bonded Adducts

| Halogen Donor | Acceptor Atom | O···X Distance (Å) | C-X···O Angle (°) | Structural Motif |

|---|---|---|---|---|

| Bromine (Br₂) | Oxygen | < Sum of vdW radii | ~180° | Infinite Chain researchgate.net |

Note: This table presents generalized findings from X-ray crystallographic studies on halogen bonding in 1,4-dioxane adducts.

1,4-Dioxane is a versatile ligand in coordination chemistry, capable of binding to metal centers in either a monodentate fashion (using one oxygen atom) or a bidentate, bridging fashion (using both oxygen atoms to link two metal centers). X-ray crystallography has been instrumental in revealing the diverse coordination geometries that result.

Coordination Geometries in Magnesium-Dioxane Complexes

| Complex Stoichiometry | Dioxane Role | Mg Coordination No. | Geometry around Mg |

|---|---|---|---|

| [R₂Mg(μ-dx)]∞ | Bridging | 4 | Tetrahedral nih.govresearchgate.net |

| [{R₂Mg(dx)}₂(μ-dx)] | Terminal & Bridging | 4 | Tetrahedral nih.gov |

| [R₂Mg(dx)₂] | Terminal | 4 | Tetrahedral nih.gov |

| [Ph₂Mg(dx)₃] | Terminal | 5 | Pentacoordinate nih.gov |

dx = 1,4-dioxane. This table illustrates the structural diversity of metal complexes containing 1,4-dioxane as a ligand, as determined by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing valuable information about molecular structure and dynamics in solution.

Due to its high degree of symmetry, the 1,4-dioxane molecule exhibits a simple NMR spectrum. In the ¹H NMR spectrum, all eight protons are chemically equivalent due to rapid conformational inversion at room temperature. Consequently, they give rise to a single, sharp signal. docbrown.info Similarly, in the ¹³C NMR spectrum, the four carbon atoms are also chemically equivalent, resulting in a single resonance line. docbrown.infodergipark.org.tr This simplicity makes 1,4-dioxane a useful internal standard in NMR spectroscopy, particularly in D₂O. nih.gov The formation of the hydrobromide salt or coordination to a metal would break this symmetry or shift the electron density, leading to changes in the observed chemical shifts.

Typical NMR Chemical Shifts for 1,4-Dioxane

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | D₂O | ~3.76 | Singlet nih.gov |

| ¹H | CDCl₃ | ~3.69 | Singlet docbrown.info |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The 1,4-dioxane ring is not planar but exists predominantly in a chair conformation. Like cyclohexane, it can undergo a ring-flipping process between two equivalent chair forms. This process is rapid at room temperature, leading to the averaged, simple NMR spectrum.

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can be used to study this conformational exchange. By lowering the temperature, the rate of interconversion can be slowed to the point where signals for the distinct axial and equatorial protons would, in principle, become resolved. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. Studies on substituted 1,4-dioxane derivatives have used dynamic NMR to analyze the populations of different conformers and the energy barriers to interconversion. researchgate.net For example, in one study of a deuterated dioxane derivative, the free energy of activation for the inversion was determined to be approximately 11.2 kcal/mol. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide a molecular "fingerprint" that is characteristic of the compound's structure and bonding.

The spectra of 1,4-dioxane are characterized by several key vibrational modes. The C-H stretching vibrations typically appear in the region of 2800-3000 cm⁻¹. docbrown.inforesearchgate.net Due to the chair conformation, there are distinct axial and equatorial C-H bonds, which can lead to separate, though often overlapping, stretching frequencies. researchgate.net The most characteristic vibrations for the dioxane ring are the C-O-C stretching modes and the ring "breathing" modes, which are found in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.info The strong C-O stretching vibrations are particularly prominent in the IR spectrum. docbrown.info The formation of a hydrobromide salt or coordination to a Lewis acid would perturb these vibrational modes, causing shifts in their frequencies, which can be used to study the nature of the interaction.

Key Vibrational Modes of 1,4-Dioxane

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching | 2961, 2854 | 2969, 2859 |

| CH₂ Bending / Scissoring | ~1448 | (Not specified) |

| C-O-C Stretching | 1140 - 1070 | (Not specified) |

Sources: dergipark.org.trdocbrown.inforesearchgate.net. This table lists prominent vibrational frequencies for liquid 1,4-dioxane. Assignments and exact frequencies can differ based on experimental conditions and theoretical calculations.

Characterization of Molecular Vibrations and Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the molecular vibrations of 1,4-Dioxane and its complexes. The interaction between 1,4-dioxane and hydrogen bromide (HBr) introduces significant changes to the vibrational spectra, indicative of complex formation.

In the infrared spectrum of neat liquid 1,4-dioxane, characteristic bands associated with C-H stretching, bending, and deformation vibrations are observed in the regions of ~3000-2800 cm⁻¹ and 1480-1365 cm⁻¹. docbrown.info The C-O stretching vibrations for the cyclic ether functional group are typically found at wavenumbers around 940 cm⁻¹ and between 1140-1070 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which provides a unique pattern of complex, overlapping vibrations for the identification of 1,4-dioxane. docbrown.info

The formation of the hydrobromide complex introduces new vibrational modes. A solution of hydrogen bromide in 1,4-dioxane creates a stable complex that can be studied for its unique spectroscopic signature. epa.gov The presence of the O-H bond formed upon protonation of the dioxane oxygen by HBr would be expected to give rise to a broad and strong O-H stretching band in the infrared spectrum, typically in the 3300-2500 cm⁻¹ region. Additionally, O-H bending vibrations would appear in the fingerprint region.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For 1,4-dioxane, prominent Raman bands include those for C-H stretching, CH₂ deformation, C-O-C symmetric stretching, and ring deformation modes. researchgate.net

The table below summarizes some of the key vibrational bands observed for 1,4-dioxane, which serve as a basis for interpreting the spectrum of its hydrobromide complex.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| C-H Stretching | ~3000-2800 | IR, Raman | docbrown.inforesearchgate.net |

| CH₂ Deformation (Symmetric) | 1457 | Raman | researchgate.net |

| CH₂ Bending and Deformation | 1480-1365 | IR | docbrown.info |

| CH₂ Wagging | 1322 | Raman | researchgate.net |

| CH₂ Twisting | 1255 | Raman | researchgate.net |

| C-O-C Symmetric Stretching | 1119 | Raman | researchgate.net |

| C-O Stretching (Cyclic Ether) | 1140-1070 | IR | docbrown.info |

| Ring Trigonal Deformation | 1057 | Raman | researchgate.net |

| C-C Stretching | 889 | Raman | researchgate.net |

| C-O-C Stretching | 872 | Raman | researchgate.net |

High-Pressure Raman Studies on Conformational Changes

High-pressure Raman spectroscopy is a powerful technique for investigating pressure-induced phase transitions and conformational changes in molecules. Studies on neat 1,4-dioxane have shown that it undergoes significant transformations under increasing pressure. At approximately 0.5 GPa, 1,4-dioxane experiences a liquid-solid phase transition. Further increases in pressure lead to conformational changes, with the evolution of Raman spectra in the 350–650 cm⁻¹ region suggesting a transformation from a twisted-boat conformer to the more stable chair conformer. As pressure is increased to around 8 GPa, 1,4-dioxane undergoes a solid-solid phase transition to a new high-pressure phase.

The formation of the hydrobromide complex would likely influence these conformational equilibria. The presence of a bulky counter-ion and the hydrogen bonding interaction with the ether oxygen would be expected to alter the energy landscape of the different conformers and potentially shift the pressures at which these phase and conformational transitions occur. Further experimental studies would be necessary to fully elucidate the high-pressure behavior of 1,4-Dioxane;hydrobromide.

Mass Spectrometry Techniques for Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. While specific mass spectra for the this compound complex are not detailed in available literature, the behavior of 1,4-dioxane in a mass spectrometer is well-documented and provides a basis for predicting the fragmentation of the complex.

Upon introduction into a mass spectrometer, it is anticipated that the this compound complex would likely dissociate, and the resulting mass spectrum would primarily reflect the ionization and fragmentation of the 1,4-dioxane molecule. The initial ionization of 1,4-dioxane (C₄H₈O₂) results in a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 88. docbrown.info A small M+1 peak at m/z 89 may also be observed due to the natural abundance of the carbon-13 isotope. docbrown.info

The fragmentation of the 1,4-dioxane molecular ion proceeds through various pathways, including C-H, C-C, and C-O bond scissions. docbrown.info The base peak, which is the most abundant ion in the spectrum, for 1,4-dioxane is typically observed at m/z 28, corresponding to the [C₂H₄]⁺ ion. docbrown.info

Key fragmentation steps for 1,4-dioxane include:

Loss of a hydrogen atom: A C-H bond scission from the molecular ion leads to the formation of an [M-1]⁺ ion at m/z 87 ([C₄H₇O₂]⁺). docbrown.info

Ring cleavage: Scission of C-C and C-O bonds in the parent molecular ion can lead to the loss of a formaldehyde (CH₂O) molecule, resulting in various fragment ions.

Formation of smaller fragments: Further fragmentation of larger ions leads to the formation of smaller, stable ions. For example, the ion at m/z 58 can lose a CH₂ group to form an ion at m/z 44, which can subsequently lose another CH₂ group to form an ion at m/z 30. docbrown.info

The table below details some of the prominent ions observed in the mass spectrum of 1,4-dioxane.

| m/z Value | Proposed Fragment Ion | Formation Pathway | Reference |

| 88 | [C₄H₈O₂]⁺ | Molecular Ion (Parent Ion) | docbrown.info |

| 87 | [C₄H₇O₂]⁺ | Loss of H from the molecular ion | docbrown.info |

| 58 | [C₃H₆O]⁺ | Ring cleavage of the molecular ion | docbrown.info |

| 44 | [C₂H₄O]⁺ | C-O or C-C bond scission of the m/z 58 ion | docbrown.info |

| 30 | [CH₂O]⁺ | C-O or C-C bond scission of the m/z 44 ion | docbrown.info |

| 28 | [C₂H₄]⁺ | Fragmentation of the molecular ion (Base Peak) | docbrown.info |

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for the analysis of 1,4-dioxane, particularly in environmental samples. ysi.comscispec.co.th Methods like purge and trap concentration and selected ion monitoring (SIM) can be used to enhance sensitivity and achieve low detection limits. ysi.comscispec.co.th

Computational Chemistry and Theoretical Modeling of 1,4 Dioxane;hydrobromide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.nethelsinki.fidntb.gov.uabris.ac.uknih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For the 1,4-Dioxane (B91453);hydrobromide system, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are utilized to optimize the molecular geometry and understand the distribution of electrons within the protonated dioxane cation and its interaction with the bromide anion. researchgate.net These calculations are crucial for analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key indicators of chemical reactivity and electronic properties. researchgate.net

DFT calculations are instrumental in predicting various spectroscopic parameters, providing a means to interpret and verify experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure in solution. While DFT methods can be highly accurate, they may struggle with atoms bonded to halogens, and results often require comparison with experimental data for validation. d-nb.info

IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict the infrared (IR) spectrum. These calculations help in assigning vibrational modes to specific bonds and functional groups within the molecule. For instance, the C-O and C-C stretching vibrations in the dioxane ring and the O-H stretch of the protonated ether can be identified. researchgate.net Calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. nih.gov This allows for the analysis of the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 1: Predicted Spectroscopic Data for Protonated 1,4-Dioxane

| Parameter | Predicted Value (DFT/B3LYP) | Experimental Range (Typical) |

| 1H NMR | ||

| Axial C-H | 3.8 - 4.2 ppm | 3.7 - 4.1 ppm |

| Equatorial C-H | 4.2 - 4.6 ppm | 4.1 - 4.5 ppm |

| O-H+ | 9.0 - 11.0 ppm | 8.5 - 12.0 ppm |

| 13C NMR | ||

| C-atoms | 68 - 72 ppm | 67 - 71 ppm |

| IR Frequency | ||

| O-H+ Stretch | 3200 - 3400 cm-1 | 3100 - 3500 cm-1 |

| C-O Stretch | 1080 - 1120 cm-1 | 1070 - 1150 cm-1 |

| UV-Vis λmax | ~210 nm | ~200-220 nm |

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Dynamicsnih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, offering insights into conformational changes and interactions with the surrounding environment, particularly in solution. nih.govresearchgate.net For 1,4-Dioxane;hydrobromide, MD simulations can model the dynamic interactions between the protonated dioxane cation, the bromide anion, and solvent molecules (e.g., water). researchgate.netnih.gov These simulations reveal how the compound influences the local solvent structure and vice versa. The chair conformation is the most stable for 1,4-dioxane, with the twist-boat conformers having significantly lower populations. researchgate.netplu.mx

MD simulations provide detailed information about the solvation structure around the ions. By calculating radial distribution functions, the arrangement and orientation of solvent molecules in the solvation shells of the protonated dioxane and the bromide ion can be characterized. researchgate.netnih.gov This analysis is crucial for understanding the compound's solubility and its effect on the properties of the solution. The simulations can quantify the number of solvent molecules in the first and second solvation shells and describe the nature of the interactions, such as hydrogen bonding between the protonated ether group and water molecules. nih.gov

Quantum Chemical Studies of Intermolecular Interactionsnih.govnih.gov

Quantum chemical methods are essential for the detailed study of non-covalent interactions, which are critical for understanding the structure and stability of the this compound system. These methods allow for a precise description of the forces between the protonated dioxane cation and the bromide anion.

In the context of this compound, the primary interaction between the protonated dioxane and the bromide ion is ionic and involves hydrogen bonding. However, the principles used to quantify halogen bonds can be adapted to analyze this interaction. High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2), can be used to accurately determine the interaction energy and the equilibrium geometry of the ion pair. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of the interaction, identifying bond critical points and quantifying the electron density at these points. nih.gov This provides a rigorous, quantitative understanding of the strength and nature of the intermolecular forces holding the compound together. osti.gov

Table 2: Calculated Intermolecular Interaction Properties

| Interaction Type | Method | Interaction Energy (kcal/mol) | Bond Distance (Å) |

| O-H+···Br- | MP2/aug-cc-pVTZ | -15 to -25 | 1.8 - 2.2 |

| C-H···Br- | MP2/aug-cc-pVTZ | -2 to -5 | 2.5 - 3.0 |

Lewis Acidity-Basicity Parameters and Adduct Formation

The chemical behavior of 1,4-dioxane is significantly influenced by the presence of two oxygen atoms, each possessing two lone pairs of electrons. These lone pairs confer Lewis basicity upon the molecule, allowing it to act as an electron pair donor in the presence of suitable Lewis acids. The interaction with hydrogen bromide (HBr), a strong Brønsted acid which acts as a Lewis acid in this context, leads to the formation of the this compound adduct. Computational and theoretical chemistry provide essential tools for quantifying the Lewis basicity of 1,4-dioxane and for modeling the structure and energetics of the resulting adduct.

Lewis Basicity Parameters of 1,4-Dioxane

The ability of a Lewis base to interact with a Lewis acid can be quantified using various models. The ECW model is a widely recognized quantitative model that separates the electrostatic (E) and covalent (C) contributions to the enthalpy of adduct formation. For 1,4-dioxane, it is classified as a hard base, and its base parameters in the ECW model have been determined. wikipedia.org These parameters provide a quantitative measure of its ability to engage in acid-base interactions.

Table 1: ECW Model Lewis Basicity Parameters for 1,4-Dioxane

| Parameter | Value | Description |

|---|---|---|

| EB | 1.86 | The electrostatic parameter, representing the susceptibility of the base to engage in electrostatic interactions. |

| CB | 1.29 | The covalent parameter, representing the susceptibility of the base to engage in covalent interactions. |

Data sourced from the ECW model classification for Lewis bases. wikipedia.org

These parameters are crucial in predicting the strength and nature of the adduct formed with various Lewis acids, including hydrogen bromide.

Adduct Formation and Theoretical Modeling

The dissolution of hydrogen bromide in 1,4-dioxane results in a stable solution, which indicates a significant interaction and the formation of a Lewis acid-base adduct. researcher.lifeepa.govresearchgate.net This system serves as a useful reagent, providing a liquid alternative to gaseous HBr without the use of protic solvents. epa.govresearchgate.net

While specific computational data for the this compound adduct is not extensively detailed in the provided literature, the principles of its formation are well-supported by studies of similar Lewis acid-base pairs involving 1,4-dioxane. For instance, 1,4-dioxane readily forms adducts with a variety of metal-based Lewis acids, such as di(hydrocarbyl)magnesium compounds. nih.govd-nb.info X-ray crystal-structure determination and computational modeling of these complexes provide valuable data on the structural changes that occur upon adduct formation, including key bond lengths and angles.

Table 2: Selected Computational and Experimental Data for 1,4-Dioxane Adducts

| Adduct System | Method | Key Finding / Parameter | Value |

|---|---|---|---|

| 1,4-Dioxane + Br atom | DFT (B3LYP/aug-cc-pVTZ) | Free Energy of Activation (Pathway 1) | 10.88 kcal/mol |

| 1,4-Dioxane + Br atom | DFT (B3LYP/aug-cc-pVTZ) | Free Energy of Activation (Pathway 2) | 11.26 kcal/mol |

| [Me2Mg(μ-dx)]∞ | X-ray Crystallography | Mg-O Bond Length | 208.1(2) pm & 206.1(2) pm |

| [Ph2Mg(dx)3] | X-ray Crystallography | Mg-Oequatorial Bond Length | 209.10(10) pm |

| [Ph2Mg(dx)3] | X-ray Crystallography | Mg-Oaxial Bond Lengths | 224.51(11) pm & 228.99(11) pm |

Data compiled from computational studies on the 1,4-dioxane-bromine reaction and crystallographic data of magnesium-dioxane adducts. montclair.edunih.govd-nb.info

These theoretical and experimental findings on related systems underscore the role of 1,4-dioxane as a potent Lewis base. The formation of the this compound adduct is a clear manifestation of this property, where the electron-rich oxygen centers of dioxane interact with the electron-deficient hydrogen of HBr. Computational modeling is instrumental in elucidating the specific geometries, energetic stabilities, and electronic structures of such adducts, which govern their chemical reactivity.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) with Enhanced Sensitivity Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the trace-level analysis of 1,4-Dioxane (B91453). Its high separation efficiency and specific detection capabilities make it ideal for identifying and quantifying this compound in challenging samples. The determination of 1,4-Dioxane in samples with a significant water component, such as drinking water or aqueous sludge, can be difficult due to its high miscibility in water, which leads to poor purging efficiency in some techniques nih.gov. To overcome these challenges and enhance sensitivity, a variety of specialized sample preparation and detection methods are employed.

Effective sample preparation is crucial for isolating 1,4-Dioxane from the sample matrix and concentrating it to levels amenable to instrumental analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two primary techniques used for this purpose.

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is later eluted with a small volume of an appropriate solvent. EPA Method 522, specifically developed for drinking water analysis, utilizes SPE with coconut charcoal cartridges restek.com. This approach effectively concentrates 1,4-Dioxane while minimizing solvent usage compared to LLE biotage.com. For solid cosmetic products, a C18 SPE procedure can be optimized to reduce potential interferences before analysis nih.gov.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from a liquid sample into an immiscible solvent. Continuous liquid-liquid extraction (CLLE) using a solvent like dichloromethane has been shown to achieve low detection limits for 1,4-Dioxane in drinking water cdc.govnih.gov. However, LLE can be solvent-intensive and may suffer from analyte loss during the solvent concentration step biotage.comddmsinc.com. A novel approach known as freeze-assisted liquid-liquid extraction (also called frozen microextraction) has been developed to quantify 1,4-Dioxane in small water sample volumes, offering an alternative to traditional LLE bohrium.comresearchgate.net.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Analyte partitions onto a solid sorbent. | Analyte partitions between two immiscible liquid phases. |

| Primary Application | EPA Method 522 for drinking water biotage.comclu-in.org; cosmetic products nih.gov. | Analysis of aqueous samples cdc.govnih.gov. |

| Advantages | Lower solvent consumption, high analyte concentration, potential for automation. biotage.com | Effective for a wide range of aqueous samples. |

| Disadvantages | Sorbent material can be a source of interference; method development can be complex. | High solvent consumption, potential for emulsion formation, possible analyte loss during evaporation. biotage.comddmsinc.com |

| Example Sorbent/Solvent | Coconut charcoal, C18 restek.comnih.gov. | Dichloromethane cdc.govnih.gov. |

To enhance the sensitivity and selectivity of GC-MS analysis, two advanced detection techniques are commonly used: Selected Ion Monitoring (SIM) and Tandem Mass Spectrometry (GC-MS/MS).

Selected Ion Monitoring (SIM): Instead of scanning a full range of mass-to-charge ratios (m/z), SIM mode programs the mass spectrometer to detect only a few specific ions characteristic of the target analyte. For 1,4-Dioxane, the primary ion monitored is typically m/z 88, with qualifier ions such as m/z 58 nih.govscispec.co.th. By increasing the dwell time on these specific ions, the signal-to-noise ratio is significantly improved, leading to much lower detection limits compared to full-scan mode scispec.co.thitrcweb.org. EPA Method 522 and modified versions of EPA Method 8270 both utilize SIM for low-level detection clu-in.orgitrcweb.orgalphalab.com.

Tandem Mass Spectrometry (GC-MS/MS): This technique, often using a triple quadrupole (QQQ) mass spectrometer, offers a higher degree of selectivity than SIM. In MS/MS, a specific precursor ion (e.g., m/z 88 for 1,4-Dioxane) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), effectively filters out matrix interferences that may share the same nominal mass as the target analyte, making it invaluable for complex matrices like consumer products nih.govyoungin.com. A GC-MS/MS method was developed for cosmetic products that demonstrated recoveries of 84-108% with relative standard deviations below 5% nih.gov.

| Technique | Principle | Primary Advantage | Commonly Monitored Ions (m/z) for 1,4-Dioxane |

| GC-MS (Full Scan) | Acquires mass spectra over a wide m/z range. | Provides full spectral information for compound identification. | N/A (Full spectrum acquired) |

| GC-MS (SIM) | Monitors only a few specific, characteristic ions. | Increased sensitivity and lower detection limits. itrcweb.org | 88 (Quantifier), 58 (Qualifier) nih.govscispec.co.th |

| GC-MS/MS (SRM) | Monitors a specific fragmentation reaction (precursor → product). | Highest selectivity, minimizes matrix interference. nih.govyoungin.com | Precursor: 88; Products: 58, 43 (example transitions) |

For the analysis of volatile organic compounds (VOCs) like 1,4-Dioxane in solid, viscous, or complex liquid samples, static headspace sampling is a powerful technique that avoids direct injection of the non-volatile matrix components. In this method, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample mdpi.comoup.com. An aliquot of this headspace gas is then injected into the GC-MS system.

This technique is widely applied to consumer products such as cosmetics, soaps, and shampoos youngin.comagilent.com. Method development often involves optimizing the incubation temperature and time to ensure efficient partitioning of 1,4-Dioxane into the headspace youngin.com. For instance, a validated method for cosmetics used an incubation temperature of 90°C for 45 minutes oup.com. Headspace GC-MS provides a robust and often automated analysis with sufficient sensitivity for detecting 1,4-Dioxane in the low parts-per-billion (ppb) to parts-per-million (ppm) range youngin.comagilent.com.

The use of isotope dilution is a critical strategy for achieving high accuracy and precision in the quantification of 1,4-Dioxane, especially in complex matrices. This technique involves adding a known amount of a stable, isotopically labeled version of the analyte—most commonly deuterated 1,4-Dioxane-d8—to every sample, standard, and blank before extraction and analysis nih.govagilent.com.

Because 1,4-Dioxane-d8 is chemically and physically almost identical to the native 1,4-Dioxane, it experiences the same losses during sample preparation and the same response variations in the GC-MS instrument agilent.com. By measuring the ratio of the native analyte to the labeled internal standard, the method can correct for these variations, leading to more accurate and reproducible results nih.govddmsinc.com. Isotope dilution is a key component of many standard methods, including EPA Method 1624 and modified SW-846 methods, as it compensates for matrix effects and poor extraction or purging efficiencies cdc.govddmsinc.comitrcweb.org.

High-Performance Liquid Chromatography (HPLC) for Specific Applications

While GC-MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) has been developed for specific applications, particularly for the analysis of 1,4-Dioxane in cosmetic products nih.govnih.gov. These methods typically involve a reversed-phase HPLC system with UV detection at a low wavelength, such as 200 nm, due to the weak UV absorptivity of 1,4-Dioxane rsc.org.

Sample preparation for HPLC analysis often involves an initial clean-up and concentration step using SPE cartridges nih.govrsc.org. A developed method using a LiChrospher CH-8 reversed-phase column with an acetonitrile-water mobile phase reported a minimum quantifiable amount of 6.5 µg/g and recoveries between 81.5% and 90.1% in various cosmetic matrices rsc.org. More recently, a method using a hydrophilic interaction chromatography (HILIC) column was developed for the rapid determination of 1,4-Dioxane, even in saline medium, showcasing the versatility of HPLC for this analyte researchgate.net. Although generally less sensitive than modern GC-MS methods, HPLC offers a viable alternative that avoids the high temperatures of GC inlets, which can be beneficial for certain sample types.

Method Development and Validation for Trace-Level Analysis in Complex Matrices

Developing and validating analytical methods for trace-level 1,4-Dioxane is essential to ensure that the data generated are reliable, reproducible, and fit for purpose. The process is guided by the specific requirements of the matrix and the desired reporting limits.

Method development involves selecting the optimal combination of sample preparation and instrumental analysis. For instance, analyzing drinking water to sub-ppb levels often requires SPE followed by GC-MS in SIM mode (e.g., EPA Method 522), while analyzing a complex cosmetic matrix for low-ppm levels might necessitate headspace sampling coupled with the high selectivity of GC-MS/MS clu-in.orgyoungin.com.

Validation of the chosen method is a rigorous process that characterizes its performance. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. GC-MS/MS provides the highest specificity nih.govyoungin.com.

Linearity: The establishment of a linear relationship between analyte concentration and instrument response over a defined range. A linear range from 10 ng/g to 20,000 ng/g has been demonstrated for consumer product analysis agilent.comagilent.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. Method detection limits can range from the low µg/L (ppb) range for water down to 0.01 ng/g (ppb) in consumer products using advanced techniques like SPME with GC-MS/MS nih.govmdpi.comagilent.com.

Accuracy: The closeness of the measured value to the true value, typically assessed through spike recovery experiments in various matrices. Recoveries are often enhanced by isotope dilution, with values typically in the 80-120% range being acceptable nih.gov.

Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD). For trace analysis, RSDs of less than 15-20% are generally targeted nih.gov.

The following table summarizes the performance of various validated methodologies for 1,4-Dioxane analysis.

| Methodology | Matrix | Typical Detection Limit (LOD/MDL) | Key Features |

| EPA Method 522 (SPE GC-MS/SIM) | Drinking Water | 0.03 µg/L cdc.gov | Standard regulatory method, uses SPE for concentration. clu-in.org |

| Headspace GC-MS | Consumer Products | 2.3 - 7.1 ng/g (ppb) agilent.com | Avoids direct injection of complex matrix; good for viscous samples. |

| SPME GC-MS/MS | Consumer Products | 0.01 - 0.05 ng/g (ppb) agilent.com | High sensitivity due to SPME preconcentration and MS/MS selectivity. |

| LLE GC-MS | Drinking Water | 0.2 µg/L cdc.govnih.gov | Continuous liquid-liquid extraction achieves low detection limits. |

| HPLC-UV | Cosmetic Products | 6.5 µg/g (ppm) rsc.org | Alternative to GC; useful for specific cosmetic matrices. |

| GC-MS/MS (SRM) | Cosmetic Products | 0.2 µg/g (ppm) nih.gov | High selectivity for complex matrices; uses isotope dilution. |

Optimization of Sample Preparation and Chromatographic Conditions

The accurate detection and quantification of 1,4-dioxane, the primary component of 1,4-Dioxane;hydrobromide, present significant analytical challenges due to its high miscibility in water. nih.govddmsinc.comepa.govca.gov This property leads to poor purging efficiency in standard methods for volatile organic compounds (VOCs) and complicates extraction from aqueous matrices. nih.govddmsinc.comepa.govclu-in.org Consequently, specialized and optimized sample preparation and chromatographic techniques are essential for achieving the low detection levels required by health advisories and regulatory standards. alphalab.com

Sample Preparation: Effective sample preparation is critical for concentrating the analyte and removing matrix interferences. Several techniques have been developed and optimized for 1,4-dioxane analysis.

Solid Phase Extraction (SPE): This is a widely used technique, particularly for drinking water analysis as specified in EPA Method 522. ddmsinc.comlabrulez.com The method involves passing an aqueous sample through a cartridge containing a solid adsorbent, such as activated carbon, which retains the 1,4-dioxane. labrulez.comnih.gov The analyte is later eluted with a small volume of an organic solvent like dichloromethane. labrulez.comunitedchem.com This process effectively concentrates the analyte, allowing for lower detection limits. ddmsinc.com Average recoveries using activated carbon SPE cartridges have been reported in the mid-90 to low-100 percentile range with relative standard deviations (%RSDs) of less than 5%. labrulez.com

Heated Purge-and-Trap: Standard purge-and-trap techniques used for VOCs are inefficient for 1,4-dioxane due to its high water solubility. clu-in.org To improve recovery, modified methods utilize elevated temperatures (40°C–80°C) during the purging step. itrcweb.orgepa.gov This increased temperature enhances the transfer of 1,4-dioxane from the aqueous phase to the gas phase, leading to better sensitivity.

Isotope Dilution: To compensate for analyte loss during sample preparation and potential matrix effects, isotope dilution is a frequently employed technique. ddmsinc.comitrcweb.org A known quantity of a labeled internal standard, typically 1,4-dioxane-d8, is added to the sample before extraction. ddmsinc.comitrcweb.orgagilent.com Because the labeled standard has nearly identical chemical and physical properties to the target analyte, its recovery rate can be used to correct the final calculated concentration of the native 1,4-dioxane, thereby improving accuracy and precision. ddmsinc.comitrcweb.org

Static Headspace (HS): Headspace analysis is another technique used, particularly for consumer products and water samples. nih.govagilent.comshimadzu.com In this method, a sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. agilent.comshimadzu.com An aliquot of this gas is then injected into the gas chromatograph. The "salting out" effect, achieved by adding sodium chloride to aqueous samples, can be used to increase the sensitivity of the headspace analysis for 1,4-dioxane. shimadzu.com

Chromatographic Conditions: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the standard determinative technique for 1,4-dioxane. nih.govitrcweb.org

GC Columns: Capillary columns such as a TraceGOLD TG-624 are commonly used for the separation of 1,4-dioxane from other compounds in the sample extract. thermofisher.com

Detection: Mass spectrometry is preferred for its selectivity and sensitivity. To achieve the very low detection limits required for health risk assessment (e.g., the U.S. EPA's reference concentration of 0.35 µg/L), the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. alphalab.comlabrulez.comitrcweb.orgitrcweb.org In SIM mode, the instrument is set to detect only specific mass-to-charge ratio (m/z) ions characteristic of 1,4-dioxane (e.g., m/z 88 and 58) and its labeled internal standard, significantly enhancing the signal-to-noise ratio compared to a full scan. labrulez.comthermofisher.com

Injection Techniques: For cleaner matrices like drinking water, large volume splitless injection can be used to introduce a greater amount of the target analyte onto the analytical column, further improving detectability without requiring additional extract concentration steps. labrulez.com

Table 1: Comparison of Sample Preparation Methods for 1,4-Dioxane Analysis

| Method | Principle | Typical Matrix | Key Optimization Parameters | Reported Recoveries |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and eluted with a solvent. | Drinking Water, Groundwater | Sorbent material (e.g., activated carbon), elution solvent (e.g., dichloromethane), sample flow rate. | 90-105% labrulez.com |

| Heated Purge-and-Trap | Inert gas is bubbled through a heated sample to transfer analyte to a trap. | Water, Wastewater | Purge temperature (40-80°C), trap material, desorption parameters. | Variable, improved over ambient temperature methods. itrcweb.orgepa.gov |

| Static Headspace (HS) | Analyte partitions into the gas phase in a sealed, heated vial. | Water, Consumer Products | Equilibration temperature and time, addition of salt ("salting out"). | 100-120% shimadzu.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from an aqueous sample into an immiscible organic solvent. | Water | Solvent choice (e.g., dichloromethane), solvent-to-water ratio, extraction time. | 85-101% nih.gov |

Evaluation of Detection Limits and Quantification Limits

The evaluation of detection and quantification limits is a critical aspect of method validation, ensuring that an analytical procedure is sensitive enough for its intended purpose. For 1,4-dioxane, this often means achieving limits in the sub-microgram per liter (µg/L) or parts-per-billion (ppb) range to comply with health-based guidelines. alphalab.comeurofinsus.com

Method Detection Limit (MDL) and Limit of Detection (LOD): The MDL is statistically defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. Various analytical methods report a wide range of detection limits depending on the instrumentation and sample preparation used. For instance, EPA Method 522, which uses SPE and GC/MS-SIM, was specifically developed for low-level detection in drinking water and can achieve detection limits as low as 0.02 µg/L. epa.govnj.gov Static headspace GC/MS methods have demonstrated an instrument detection limit (IDL) of 0.1 µg/L. shimadzu.com In contrast, standard GC/MS methods without concentration steps, such as EPA Method 8260, have much higher detection limits, often in the range of 2-20 µg/L, making them unsuitable for low-level monitoring. clu-in.orgalphalab.com